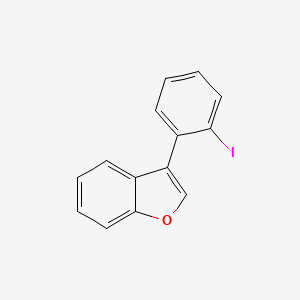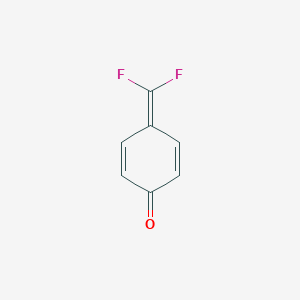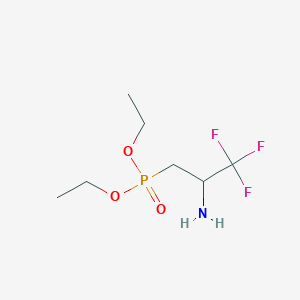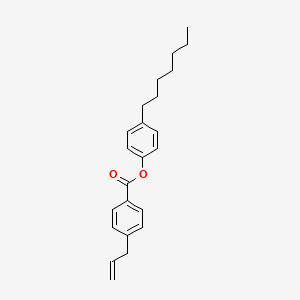
4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a heptyl group attached to a phenyl ring, which is further connected to a benzoate moiety through a prop-2-en-1-yl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate typically involves the esterification of 4-Heptylphenol with 4-(prop-2-EN-1-YL)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-Heptylbenzoic acid or 4-Heptylbenzophenone.
Reduction: Formation of 4-Heptylphenyl 4-(prop-2-EN-1-YL)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(prop-2-yn-1-yl)benzoate: Similar in structure but with a methyl group instead of a heptyl group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a prop-2-yn-1-yloxy group instead of a prop-2-EN-1-YL group.
4-(prop-2-en-1-yl)phenol: Lacks the benzoate moiety.
Uniqueness
4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its heptyl chain imparts hydrophobic characteristics, while the ester linkage and phenyl ring contribute to its reactivity and potential biological activity.
Propriétés
Numéro CAS |
189949-63-1 |
|---|---|
Formule moléculaire |
C23H28O2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(4-heptylphenyl) 4-prop-2-enylbenzoate |
InChI |
InChI=1S/C23H28O2/c1-3-5-6-7-8-10-20-13-17-22(18-14-20)25-23(24)21-15-11-19(9-4-2)12-16-21/h4,11-18H,2-3,5-10H2,1H3 |
Clé InChI |
MLIJVPDGFIZAFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


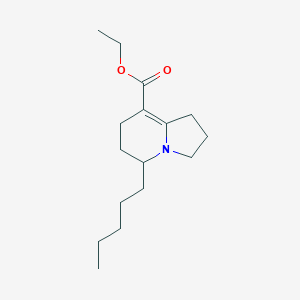
![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
![4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate](/img/structure/B14253367.png)

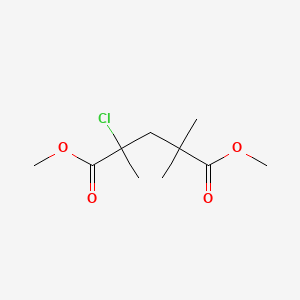
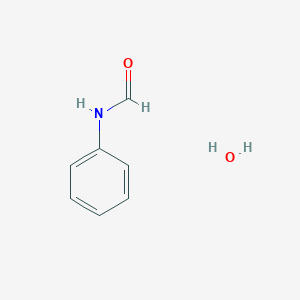
![2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14253428.png)
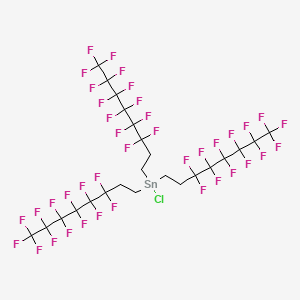
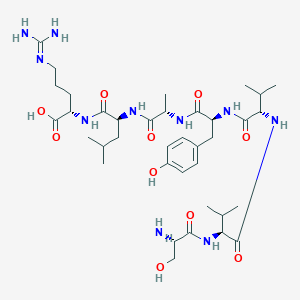
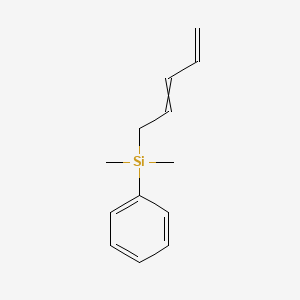
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol](/img/structure/B14253448.png)
